molecular formula C10H8ClN B1369784 3-Chloro-7-methylisoquinoline CAS No. 1033201-77-2

3-Chloro-7-methylisoquinoline

Cat. No.: B1369784
CAS No.: 1033201-77-2
M. Wt: 177.63 g/mol
InChI Key: OZGPSMOHOBPNJI-UHFFFAOYSA-N
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Description

3-Chloro-7-methylisoquinoline is an organic compound with the molecular formula C10H8ClN. It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the third position and a methyl group at the seventh position of the isoquinoline ring. This compound is a colorless to pale yellow crystal with an orange fragrance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-methylisoquinoline can be achieved through various methods. One common approach involves the chlorination of 7-methylisoquinoline. The reaction typically employs thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

    Starting Material: 7-Methylisoquinoline

    Chlorinating Agent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)

    Reaction Conditions: Reflux

The reaction yields this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction is typically carried out in a controlled environment to ensure safety and maximize yield. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-methylisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group at the seventh position can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form derivatives with reduced functional groups.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Reactions: Derivatives with substituted nucleophiles at the third position.

    Oxidation Reactions: Aldehydes or carboxylic acids at the seventh position.

    Reduction Reactions: Reduced derivatives with altered functional groups.

Scientific Research Applications

3-Chloro-7-methylisoquinoline has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-7-methylisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloroisoquinoline: Lacks the methyl group at the seventh position.

    7-Methylisoquinoline: Lacks the chlorine atom at the third position.

    3-Bromo-7-methylisoquinoline: Contains a bromine atom instead of chlorine at the third position.

Uniqueness

3-Chloro-7-methylisoquinoline is unique due to the presence of both a chlorine atom at the third position and a methyl group at the seventh position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

3-chloro-7-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-2-3-8-5-10(11)12-6-9(8)4-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGPSMOHOBPNJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=C(C=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610407
Record name 3-Chloro-7-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033201-77-2
Record name 3-Chloro-7-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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